4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a fused ring system containing both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available starting materials
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Cyclization Reaction: : The pyrazolo[3,4-b]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine derivative. This reaction is typically carried out under acidic or basic conditions, with the use of a suitable catalyst to facilitate the cyclization process.
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Introduction of Substituents: : The difluoromethyl, fluorophenyl, methyl, and thiophenyl substituents can be introduced through various functionalization reactions. For example, the difluoromethyl group can be introduced through a difluoromethylation reaction using a difluoromethylating agent, such as difluoromethyl bromide, under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophenyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The compound can undergo substitution reactions, particularly at the fluorophenyl and thiophenyl groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
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Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
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Medicine: : The compound is explored for its potential as a pharmaceutical agent. Its unique chemical properties make it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
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Industry: : In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
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Molecular Targets: : The compound may target specific enzymes, such as kinases or proteases, inhibiting their activity and affecting cellular signaling pathways.
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Pathways Involved: : The compound can modulate pathways involved in inflammation, cell proliferation, and apoptosis. By affecting these pathways, the compound can exert anti-inflammatory, anticancer, and antimicrobial effects.
Comparison with Similar Compounds
4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds to highlight its uniqueness.
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Similar Compounds: : Compounds such as 2-phenylpyridine and 2-(benzo[b]thiophen-2-yl)pyridine share structural similarities with the compound .
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Uniqueness: : The presence of the difluoromethyl and thiophenyl groups in this compound contributes to its unique chemical properties, such as increased lipophilicity and potential for bioactivity. These features distinguish it from other similar compounds and make it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H12F3N3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-(2-fluorophenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C18H12F3N3S/c1-10-16-11(17(20)21)9-13(15-7-4-8-25-15)22-18(16)24(23-10)14-6-3-2-5-12(14)19/h2-9,17H,1H3 |
InChI Key |
QYWMWCRHXVZQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)C4=CC=CC=C4F |
Origin of Product |
United States |
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